H-D-Phe-Cys(1)-DL-Tyr-D-Trp-DL-Arg-DL-Thr-DL-Pen(1)-Thr-NH2

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

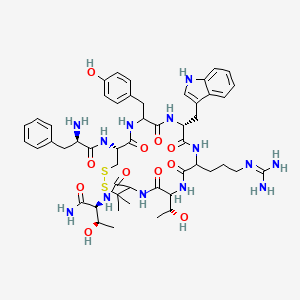

The compound H-D-Phe-Cys(1)-DL-Tyr-D-Trp-DL-Arg-DL-Thr-DL-Pen(1)-Thr-NH2 is a synthetic peptide with a complex structure. It is a derivative of octreotide, a synthetic analog of the natural hormone somatostatin. This compound is known for its ability to interact with specific receptors in various tissues, making it valuable in medical and scientific research .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of H-D-Phe-Cys(1)-DL-Tyr-D-Trp-DL-Arg-DL-Thr-DL-Pen(1)-Thr-NH2 can be achieved through both liquid-phase and solid-phase peptide synthesis methods. The liquid-phase synthesis involves the stepwise addition of protected amino acids, followed by deprotection and cyclization . For example, the dipeptide HCys (Acm)ThrOl can be obtained by deblocking BocCys (Asm)ThrOl with 12% hydrogen chloride solution in dioxane at 10°C . The solid-phase synthesis involves the use of a resin-bound peptide, which is cleaved and cyclized to form the final product .

Industrial Production Methods

Industrial production of this compound typically employs the liquid-phase synthesis method due to its scalability and efficiency. The process involves the use of high-yielding reactions and optimized conditions to produce the target peptide on a semi-industrial scale .

Analyse Des Réactions Chimiques

Types of Reactions

H-D-Phe-Cys(1)-DL-Tyr-D-Trp-DL-Arg-DL-Thr-DL-Pen(1)-Thr-NH2: undergoes various chemical reactions, including:

Oxidation: Formation of disulfide bonds between cysteine residues.

Reduction: Cleavage of disulfide bonds.

Substitution: Replacement of protecting groups with functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen chloride for deprotection, dimethylformamide (DMF) as a solvent, and imidazole as a catalyst . Oxidative cyclization is typically achieved using mild oxidizing agents under controlled conditions .

Major Products Formed

The major products formed from these reactions include the fully protected peptide intermediates and the final cyclic peptide with disulfide bonds .

Applications De Recherche Scientifique

H-D-Phe-Cys(1)-DL-Tyr-D-Trp-DL-Arg-DL-Thr-DL-Pen(1)-Thr-NH2: has a wide range of scientific research applications:

Mécanisme D'action

The compound exerts its effects by binding to somatostatin receptors, particularly subtype 2 receptors (SSTR2). This binding inhibits the release of various hormones and peptides, thereby modulating physiological processes such as growth hormone secretion and gastrointestinal motility . The molecular targets include somatostatin receptors in the central nervous system and gastrointestinal tract .

Comparaison Avec Des Composés Similaires

H-D-Phe-Cys(1)-DL-Tyr-D-Trp-DL-Arg-DL-Thr-DL-Pen(1)-Thr-NH2: is similar to other somatostatin analogs such as octreotide and lanreotide. it is unique due to its specific amino acid sequence and the presence of disulfide bonds, which confer stability and receptor-binding affinity .

List of Similar Compounds

Octreotide: H-D-Phe-Cys(1)-Phe-D-Trp-Lys-Thr-Cys(1)-Thr-ol.

Lanreotide: H-D-Nal-Cys-Tyr-D-Trp-Lys-Val-Cys-Thr-NH2.

Propriétés

Formule moléculaire |

C51H69N13O11S2 |

|---|---|

Poids moléculaire |

1104.3 g/mol |

Nom IUPAC |

(13R,19R)-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-19-[[(2R)-2-amino-3-phenylpropanoyl]amino]-10-[3-(diaminomethylideneamino)propyl]-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-3,3-dimethyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide |

InChI |

InChI=1S/C51H69N13O11S2/c1-26(65)39(42(53)68)62-49(75)41-51(3,4)77-76-25-38(61-43(69)33(52)21-28-11-6-5-7-12-28)47(73)59-36(22-29-16-18-31(67)19-17-29)45(71)60-37(23-30-24-57-34-14-9-8-13-32(30)34)46(72)58-35(15-10-20-56-50(54)55)44(70)63-40(27(2)66)48(74)64-41/h5-9,11-14,16-19,24,26-27,33,35-41,57,65-67H,10,15,20-23,25,52H2,1-4H3,(H2,53,68)(H,58,72)(H,59,73)(H,60,71)(H,61,69)(H,62,75)(H,63,70)(H,64,74)(H4,54,55,56)/t26-,27-,33-,35?,36?,37-,38+,39+,40?,41?/m1/s1 |

Clé InChI |

OFMQLVRLOGHAJI-YSHNRFCISA-N |

SMILES isomérique |

C[C@H](C1C(=O)NC(C(SSC[C@@H](C(=O)NC(C(=O)N[C@@H](C(=O)NC(C(=O)N1)CCCN=C(N)N)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@@H](CC5=CC=CC=C5)N)(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N)O |

SMILES canonique |

CC(C1C(=O)NC(C(SSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)N)(C)C)C(=O)NC(C(C)O)C(=O)N)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(3S,5R,6S,8S,10R,13S)-11-ethyl-3,8-dihydroxy-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl] 2-acetamidobenzoate](/img/structure/B10773709.png)

![4-(5-(4-Chlorophenyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[3,4-d]pyrimidin-1-yl)benzenesulfonamide](/img/structure/B10773733.png)

![N-cyclobutyl-6-[2-(3-fluorophenyl)ethynyl]pyridine-3-carboxamide](/img/structure/B10773737.png)

![2-(2-(4-(2,3-dihydro-1H-inden-2-ylamino)pyrido[3,4-d]pyrimidin-6-ylamino)ethoxy)ethanol](/img/structure/B10773738.png)

![1-N-[(2S,3R)-3-hydroxy-4-[[(2S,3S)-3-hydroxy-1-(2-methylpropylamino)-1-oxohexan-2-yl]amino]-1-phenylbutan-2-yl]-3-N-methyl-3-N-[(1R)-1-phenylethyl]benzene-1,3-dicarboxamide](/img/structure/B10773739.png)

![[(pF)Phe4Aib7Arg14Lys15]N/OFQ-NH2](/img/structure/B10773750.png)

![2-Ethynyl-4-methyl-6-{4-[1-(5-methylpyrazin-2-yl)piperidin-4-yl]piperidin-1-yl}pyrimidine](/img/structure/B10773751.png)

![N-[(2S)-3-cyclohexyl-1-[[(2S,3R)-3-methyl-1-oxo-1-spiro[indene-1,4'-piperidine]-1'-ylpentan-2-yl]amino]-1-oxopropan-2-yl]-1,2-oxazole-5-carboxamide](/img/structure/B10773752.png)

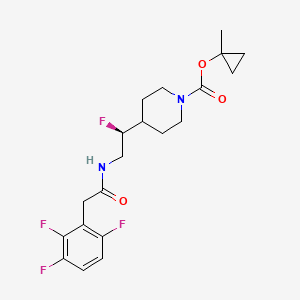

![(1-methylcyclopropyl) 4-[1-fluoro-2-[[2-(2,3,6-trifluorophenyl)acetyl]amino]ethyl]piperidine-1-carboxylate](/img/structure/B10773765.png)